molecular formula C12H22O2 B2842208 Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate CAS No. 16052-43-0

Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate

Cat. No. B2842208
CAS RN: 16052-43-0
M. Wt: 198.306
InChI Key: WSNSSGPONUMHFZ-OUAUKWLOSA-N
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Description

Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate, also known as Methyl jasmonate (MeJA), is a natural plant hormone that plays a significant role in plant growth, development, and defense mechanisms. MeJA is a volatile organic compound that is synthesized from jasmonic acid and is found in a wide range of plant species. In recent years, MeJA has gained attention for its potential applications in scientific research due to its diverse biological activities.

Mechanism of Action

MeJA exerts its biological activities by binding to and activating jasmonate receptors in plant and animal cells. In plants, MeJA regulates gene expression and activates defense mechanisms against herbivores and pathogens. In animals, MeJA has been found to regulate immune responses and modulate the activities of various enzymes.
Biochemical and Physiological Effects:
MeJA has been shown to have diverse biochemical and physiological effects. It has been found to regulate the biosynthesis of secondary metabolites such as terpenoids and alkaloids in plants. In animals, MeJA has been found to regulate the activities of various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. MeJA has also been found to modulate the activities of ion channels and transporters in animal cells.

Advantages and Limitations for Lab Experiments

MeJA has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. MeJA is also readily available and can be easily incorporated into various experimental systems. However, MeJA has some limitations, including its potential to induce non-specific effects and the need for careful optimization of experimental conditions.

Future Directions

MeJA has several potential applications in scientific research, including drug discovery, plant biotechnology, and environmental science. Future research could focus on elucidating the molecular mechanisms underlying the diverse biological activities of MeJA and developing new methods for its synthesis and purification. Additionally, MeJA could be explored for its potential applications in food preservation, animal health, and human health.

Synthesis Methods

MeJA can be synthesized in various ways, including chemical synthesis, microbial fermentation, and plant extraction. The most common method of synthesis is chemical synthesis, where jasmonic acid is converted into MeJA using a reagent such as diazomethane. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce MeJA. Plant extraction involves the isolation of MeJA from plant tissues using organic solvents.

Scientific Research Applications

MeJA has been extensively studied for its potential applications in scientific research. It has been found to have diverse biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. MeJA has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(2)10-6-5-9(3)7-11(10)12(13)14-4/h8-11H,5-7H2,1-4H3/t9-,10+,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNSSGPONUMHFZ-OUAUKWLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate

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